molecular formula C15H23N3O3 B1393360 [2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester CAS No. 1186311-23-8

[2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B1393360
CAS No.: 1186311-23-8
M. Wt: 293.36 g/mol
InChI Key: XYKDKZCRXCENOO-UHFFFAOYSA-N
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Description

[2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a carbamic acid tert-butyl ester and a dimethyl-propionylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:

    Formation of the pyridine core: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the dimethyl-propionylamino group: This step involves the reaction of the pyridine derivative with 2,2-dimethylpropionyl chloride in the presence of a base like triethylamine.

    Formation of the carbamic acid tert-butyl ester: This is typically done by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicine, this compound may have potential as a drug candidate or a pharmacological tool to study disease mechanisms and drug interactions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • 2,6-Pyridinedicarboxylic acid
  • 2,6-Pyridinedimethanol
  • 2,6-Pyridinedicarbonyl dichloride

Uniqueness

Compared to similar compounds, [2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester is unique due to its combination of a carbamic acid ester and a dimethyl-propionylamino group. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[2-(2,2-dimethylpropanoylamino)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-14(2,3)12(19)18-11-10(8-7-9-16-11)17-13(20)21-15(4,5)6/h7-9H,1-6H3,(H,17,20)(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKDKZCRXCENOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401136842
Record name 1,1-Dimethylethyl N-[2-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186311-23-8
Record name 1,1-Dimethylethyl N-[2-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186311-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-[(2,2-dimethyl-1-oxopropyl)amino]-3-pyridinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-carbamic acid tert-butyl ester
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